molecular formula C7H4Br2OS B12843961 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one

1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one

Katalognummer: B12843961
Molekulargewicht: 295.98 g/mol
InChI-Schlüssel: MWAWIFDPWYYXOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is an organic compound with the molecular formula C7H4Br2OS and a molecular weight of 295.98 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiophene ring system with two bromine atoms at positions 1 and 3, and a ketone group at position 4. It is a solid at room temperature and is often used in various chemical reactions and research applications.

Vorbereitungsmethoden

The synthesis of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one typically involves the bromination of 5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.

Analyse Chemischer Reaktionen

1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopenta[c]thiophenes, while reduction reactions typically produce the corresponding alcohols.

Wirkmechanismus

The mechanism of action of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The molecular targets and pathways involved vary depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which allows for a wide range of chemical reactions and applications.

Eigenschaften

Molekularformel

C7H4Br2OS

Molekulargewicht

295.98 g/mol

IUPAC-Name

1,3-dibromo-5,6-dihydrocyclopenta[c]thiophen-4-one

InChI

InChI=1S/C7H4Br2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2

InChI-Schlüssel

MWAWIFDPWYYXOR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C(SC(=C21)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.